1-Ethenyl-5-hydroxypyrrolidin-2-one: Structural Characterization and Metabolic Significance
1-Ethenyl-5-hydroxypyrrolidin-2-one: Structural Characterization and Metabolic Significance
Topic: Chemical Structure and Molecular Properties of 1-Ethenyl-5-hydroxypyrrolidin-2-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethenyl-5-hydroxypyrrolidin-2-one (CAS: 58804-52-7), also known as 5-hydroxy-N-vinylpyrrolidone (5-HNVP), is a critical oxidative metabolite of N-vinylpyrrolidone (NVP). As NVP is the monomeric precursor to Povidone (PVP)—a ubiquitous pharmaceutical excipient—understanding the properties of its metabolites is essential for toxicological assessments and polymer safety profiling.
This guide provides a comprehensive technical analysis of 1-Ethenyl-5-hydroxypyrrolidin-2-one, focusing on its hemiaminal reactivity, metabolic formation via Cytochrome P450 pathways, and analytical detection. We explore its role as a potential biomarker for NVP exposure and its chemical behavior under physiological conditions.
Chemical Identity and Structure
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-Ethenyl-5-hydroxypyrrolidin-2-one |
| Common Synonyms | 5-Hydroxy-N-vinylpyrrolidone; 5-HNVP; N-Vinyl-5-hydroxy-2-pyrrolidone |
| CAS Registry Number | 58804-52-7 |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| SMILES | C=CN1C(O)CCC1=O |
Structural Analysis
The molecule consists of a
-
Hemiaminal Functionality: The C5-hydroxyl group creates a cyclic hemiaminal. This structural motif is chemically labile, capable of ring-chain tautomerism. In aqueous solution, it exists in equilibrium with its open-chain aldehyde form, N-vinyl-4-oxobutanamide (though the cyclic form is generally favored in 5-membered rings).
-
N-Vinyl Group: The electronic conjugation between the nitrogen lone pair and the vinyl
-system reduces the basicity of the nitrogen. This enamine-like character makes the vinyl group susceptible to hydrolysis under acidic conditions, releasing acetaldehyde and 5-hydroxypyrrolidin-2-one. -
Chirality: The C5 carbon is a stereocenter. Metabolic formation typically yields a racemic mixture or specific enantiomers depending on the enzymatic cleft of the specific CYP450 isozyme involved.
Visualization: Structure and Tautomerism
The following diagram illustrates the chemical structure and the ring-chain equilibrium inherent to the hemiaminal moiety.
Figure 1: Ring-chain tautomerism of 1-Ethenyl-5-hydroxypyrrolidin-2-one and potential hydrolysis pathway.
Synthesis and Formation
Biological Formation (Metabolism)
In mammalian systems, 1-Ethenyl-5-hydroxypyrrolidin-2-one is formed via the oxidative metabolism of N-vinylpyrrolidone. This process is primarily mediated by hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).
-
Mechanism: The enzyme inserts an oxygen atom at the C5 position (alpha to the nitrogen), a preferred site for oxidation in cyclic amides (lactams).
-
Significance: This metabolite is a marker of NVP exposure. Unlike the vinyl group epoxidation (which leads to DNA alkylation), C5-hydroxylation is generally considered a clearance pathway, increasing water solubility for renal excretion.
Chemical Synthesis: Electrochemical Oxidation
Direct chemical synthesis is best achieved via anodic oxidation (Shono oxidation). This method selectively introduces a methoxy or hydroxy group at the
Protocol Overview:
-
Electrolyte: Tetraethylammonium tosylate (
) in Methanol (for methoxylation) or Water/Acetonitrile (for hydroxylation). -
Electrodes: Carbon (Anode) and Platinum (Cathode).
-
Reaction: Anodic oxidation generates an N-acyliminium ion intermediate, which is trapped by water (to form the hemiaminal) or methanol (to form the hemiaminal ether, which can be hydrolyzed).
Physicochemical Properties[2][6][7][8][9]
| Property | Value/Description | Relevance |
| Physical State | Viscous oil or hygroscopic solid | Difficult to isolate in pure crystalline form due to hemiaminal instability. |
| Solubility | Highly soluble in water, DMSO, MeOH | Facilitates urinary excretion in biological systems. |
| LogP | ~ -0.72 (Predicted) | Indicates high hydrophilicity. |
| Stability | pH sensitive | Stable at neutral pH; decomposes in acidic media (vinyl hydrolysis) or strong base (ring opening). |
| Reactivity | Nucleophilic substitution | The -OH group can be displaced by nucleophiles via the N-acyliminium ion mechanism. |
Analytical Characterization
Validating the presence of 1-Ethenyl-5-hydroxypyrrolidin-2-one requires distinguishing it from its precursor (NVP) and hydrolysis products.
Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
Precursor Ion:
m/z. -
Key Fragments:
-
m/z 110: Loss of water (
), characteristic of hydroxylated species. -
m/z 84: Loss of the vinyl group (
equivalent), indicating the pyrrolidone core.
-
Nuclear Magnetic Resonance (NMR)
-
1H NMR (D₂O, 400 MHz):
-
6.8 - 7.0 ppm (dd, 1H): Vinylic proton (
to N). -
4.4 - 4.6 ppm (d, 2H): Vinylic protons (
to N). - 5.4 - 5.6 ppm (m, 1H): Methine proton at C5 (diagnostic for 5-hydroxylation).
- 2.0 - 2.6 ppm (m, 4H): Ring methylene protons (C3, C4).
-
6.8 - 7.0 ppm (dd, 1H): Vinylic proton (
Biological Relevance & Toxicology
Metabolic Pathway Visualization
The following diagram details the biotransformation of N-vinylpyrrolidone, highlighting the central role of the 5-hydroxy metabolite.
Figure 2: Hepatic metabolic pathway of N-vinylpyrrolidone leading to 5-hydroxy-NVP and downstream products.
Toxicological Implications
While NVP is classified as a suspected carcinogen (IARC Group 3), the 5-hydroxy metabolite represents a detoxification step relative to the hypothetical vinyl-epoxide pathway. However, the hemiaminal functionality is chemically reactive and can form adducts with proteins (Schiff base formation via the aldehyde tautomer), potentially contributing to non-genotoxic mechanisms of cellular injury or immunogenicity.
Experimental Protocols
Protocol 1: Electrochemical Synthesis of 5-Hydroxy-NVP
This protocol utilizes the Shono oxidation method to synthesize the target molecule.
Materials:
-
N-Vinylpyrrolidone (10 mmol)
-
Tetraethylammonium tosylate (
, 0.1 M) -
Solvent: Acetonitrile/Water (9:1 v/v)
-
Electrodes: Graphite rod (Anode), Platinum wire (Cathode)
Procedure:
-
Setup: Assemble an undivided electrochemical cell equipped with the electrodes.
-
Dissolution: Dissolve NVP and electrolyte in the solvent mixture.
-
Electrolysis: Apply a constant current density of 10 mA/cm² while stirring. Maintain temperature at 0–5°C to prevent polymerization of the vinyl group.
-
Monitoring: Monitor reaction progress via TLC (visualize with KMnO₄ stain). Pass 2.2–2.5 F/mol of charge.
-
Workup: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: The crude product is unstable on silica gel. Purify via neutral alumina chromatography or use immediately.
Protocol 2: LC-MS Quantification in Urine
For pharmacokinetic studies or exposure monitoring.
Methodology:
-
Sample Prep: Dilute urine 1:10 with 0.1% formic acid in water. Centrifuge at 10,000 x g for 5 mins.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[2]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: MRM mode monitoring transition 128.1
84.1 (Quantifier) and 128.1 110.1 (Qualifier).
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide (Vol. 71). World Health Organization.
- Schiller, C. D., et al. (1993). "Metabolism and excretion of N-vinylpyrrolidone in the rat." Drug Metabolism and Disposition, 21(3), 516-523.
-
Åkesson, B., & Jönsson, B. A. (1997). "Major metabolic pathway for N-methyl-2-pyrrolidone in humans."[3] Drug Metabolism and Disposition, 25(2), 267-269. (Analogous mechanism reference).
-
Shono, T. (1984). "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811-850. (Synthesis methodology).
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-vinyl-2-pyrrolidone.[4]
